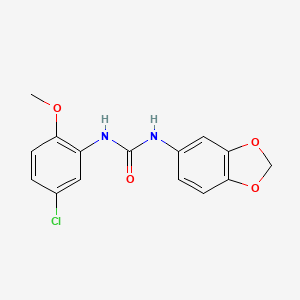![molecular formula C20H28Cl2N2O2 B5394273 2-morpholin-4-yl-N-[(4-phenylmethoxyphenyl)methyl]ethanamine;dihydrochloride](/img/structure/B5394273.png)
2-morpholin-4-yl-N-[(4-phenylmethoxyphenyl)methyl]ethanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-morpholin-4-yl-N-[(4-phenylmethoxyphenyl)methyl]ethanamine;dihydrochloride is a chemical compound with a complex structure that includes a morpholine ring and a phenylmethoxyphenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-morpholin-4-yl-N-[(4-phenylmethoxyphenyl)methyl]ethanamine;dihydrochloride typically involves multiple steps. One common method includes the reaction of morpholine with an appropriate phenylmethoxyphenyl derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
2-morpholin-4-yl-N-[(4-phenylmethoxyphenyl)methyl]ethanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-morpholin-4-yl-N-[(4-phenylmethoxyphenyl)methyl]ethanamine;dihydrochloride is widely used in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-morpholin-4-yl-N-[(4-phenylmethoxyphenyl)methyl]ethanamine;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-morpholin-4-yl-N-[(4-phenylmethoxyphenyl)methyl]ethanamine;dihydrochloride can be compared with other similar compounds, such as:
N,N-Dimethyl-2-(morpholin-4-yl)ethanamine: This compound has a similar morpholine ring but differs in its substituents.
2-(3-methylphenyl)-2-morpholin-4-ylethanamine: This compound has a different phenyl group substitution pattern. The uniqueness of this compound lies in its specific structural features and the resulting chemical properties.
Properties
IUPAC Name |
2-morpholin-4-yl-N-[(4-phenylmethoxyphenyl)methyl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2.2ClH/c1-2-4-19(5-3-1)17-24-20-8-6-18(7-9-20)16-21-10-11-22-12-14-23-15-13-22;;/h1-9,21H,10-17H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDDFEGGQFSGGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-CHLOROPHENYL)METHYL]-3-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA](/img/structure/B5394193.png)
![7-propionyl-2-pyridin-4-yl-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5394205.png)
![1-[(dimethylamino)sulfonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5394214.png)
![1-methyl-1'-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]spiro[indole-3,4'-piperidine]-2-one](/img/structure/B5394218.png)
![8-[(4-methyl-1-oxo-2(1H)-phthalazinyl)acetyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5394219.png)

![N'-[1-(5-chloro-2-thienyl)butylidene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5394238.png)
![7-(isoxazol-3-ylcarbonyl)-N-(pyridin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5394240.png)
![4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5394249.png)
![2-(4-{2-[2-oxo-6-(trifluoromethyl)-1,2-dihydro-4-pyrimidinyl]vinyl}phenoxy)acetamide](/img/structure/B5394268.png)
![oxalic acid;[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone](/img/structure/B5394271.png)
![2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5394280.png)
![1-(4-{[2-(6-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5394284.png)
![2-[(E)-2-(3-bromo-4-ethoxy-5-methoxyphenyl)ethenyl]quinolin-8-ol](/img/structure/B5394289.png)
